molecular formula C9H10FNO3 B085747 3-fluoro-L-tyrosine CAS No. 139-26-4

3-fluoro-L-tyrosine

Cat. No. B085747
CAS RN: 139-26-4
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of 3-fluoro-L-tyrosine analogs typically involves fluorination reactions that introduce a fluorine atom into the tyrosine molecule. A notable method includes the regiospecific fluoro-de-stannylation of protected 2-trialkylstannyl tyrosine derivatives, leading to the successful synthesis of 2-[18F]fluoro-L-tyrosine with high isomeric and enantiomeric purity (Hess et al., 2002)​​. Another approach utilized direct nucleophilic exchange on a quaternary 4-aminopyridinium resin to synthesize O-(3-[18F]fluoropropyl)-L-tyrosine, highlighting a fully automated, efficient synthesis method (Tang et al., 2003)​​.

Molecular Structure Analysis

The molecular structure of 3-fluoro-L-tyrosine is characterized by the presence of a fluorine atom attached to the aromatic ring of the tyrosine molecule, which can significantly influence the molecule's electronic properties and reactivity. Studies on fluorotyrosines have explored their electronic structure through density functional theory (DFT) calculations, elucidating how fluorination affects reduction potentials and pKa values, crucial for understanding their biochemical behavior (Seyedsayamdost et al., 2006)​​.

Chemical Reactions and Properties

3-Fluoro-L-tyrosine undergoes chemical reactions typical of aromatic fluorinated compounds, including nucleophilic substitution and electrophilic aromatic substitution. Its fluorine atom can influence the molecule's reactivity towards various chemical agents and enzymes. For example, the synthesis processes often involve reactions such as fluoro-de-stannylation, demonstrating the compound's reactivity and the strategies employed to introduce the fluorine atom into the tyrosine molecule efficiently​​​​.

Physical Properties Analysis

The physical properties of 3-fluoro-L-tyrosine, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom. These properties are crucial for the compound's application in biochemical assays and imaging studies. The specific physical properties of 3-fluoro-L-tyrosine would depend on its synthesis method and the presence of protective groups or derivatives formed during its synthesis​​​​.

Chemical Properties Analysis

3-Fluoro-L-tyrosine exhibits chemical properties that allow it to participate in biological systems similarly to tyrosine but with unique interactions due to the electronegative fluorine atom. This modification can affect the compound's hydrogen bonding capability, acidity of the phenolic hydroxyl group, and its interaction with enzymes and receptors. For instance, the incorporation of 3-fluorotyrosine into proteins can provide insights into enzymatic mechanisms and protein structure-function relationships, as demonstrated by studies on enzymes and receptors that utilize tyrosyl radicals in catalysis (Seyedsayamdost et al., 2006)​​.

For more in-depth insights and detailed studies, the following references provide a comprehensive overview of 3-fluoro-L-tyrosine's synthesis, structure, and properties:

Scientific Research Applications

  • Tubulin-tyrosine Ligase and Microtubules : 3-fluoro-tyrosine serves as an alternative substrate for tubulin:tyrosine ligase, which catalyzes the incorporation of tyrosine into the α-tubulin subunit. This incorporation is competitively inhibited by 3-fluoro-tyrosine. Tubulin covalently labeled with 3-fluoro-tyrosine can polymerize into microtubules, which suggests potential applications in studying protein conformation and interactions using [19F]NMR spectroscopy (Monasterio et al., 1995).

  • PET Imaging : 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid similar to 3-fluoro-L-tyrosine, is used for in vivo imaging of protein metabolism using positron emission tomography (PET). This suggests that 3-fluoro-L-tyrosine derivatives could also be useful in medical imaging applications (Hess et al., 2002).

  • Fluorination of Tyrosine Derivatives : Studies on the direct fluorination of L-tyrosine and related derivatives with fluorine-18 demonstrate the potential of 3-fluoro-L-tyrosine in creating specific fluorinated isotopes for medical imaging, particularly in PET scans (Vasdev et al., 2001).

  • Tumor Imaging : 3-Fluoro-l-α-methyl-tyrosine (FAMT) interacts with amino acid transporters, particularly L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. This suggests that 3-fluoro-L-tyrosine derivatives could be used for tumor imaging in PET, due to their selective uptake in cancer cells (Wiriyasermkul et al., 2012).

  • Dopaminergic Function Probing : Derivatives of 3-fluoro-L-tyrosine have been synthesized for probing presynaptic dopaminergic function in the brain using PET. This includes the development of 4-[18F]Fluoro-L-m-tyrosine (FMT) and its applications in evaluating central dopaminergic mechanisms (Melega et al., 1989).

Safety And Hazards

While handling 3-fluoro-L-tyrosine, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225227
Record name 3-Fluorotyrosine, L-
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Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-L-tyrosine

CAS RN

7423-96-3
Record name 3-Fluoro-L-tyrosine
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Record name 3-Fluorotyrosine, L-
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Record name 3-Fluoro-L-tyrosine
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Record name 3-Fluorotyrosine, L-
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Record name 3-Fluoro-4-hydroxy-L-phenylalanine
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Record name 3-FLUOROTYROSINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
N Vasdev, R Chirakal, GJ Schrobilgen… - Journal of Fluorine …, 2001 - Elsevier
… Kirk [7] has synthesized “cold” 3-fluoro-l-tyrosine and 3,5-difluoro-l-tyrosine, however, these multi-step syntheses are too time consuming to be of use for 18 F -labeling studies. In the …
Number of citations: 17 www.sciencedirect.com
N Vasdev, R Chirakal, R Ashique… - Journal of fluorine …, 2003 - Elsevier
… The synthesis of [ 18 F ]FNT was carried out by reaction of [ 18 F ]3-fluoro-l-tyrosine with NaNO 3 in TFA solvent for 5 min at 4 C. The radiochemical yield (RCY) of [ 18 F ]FNT was 96±2…
Number of citations: 12 www.sciencedirect.com
RS Phillips, RL Von Tersch, JG Fletcher… - Amino Acids: Chemistry …, 1990 - Springer
… in 6-fluoro-L-dopa, while 3-fluoro-L-tyrosine gives 5-fluoro-L-dopa. Both … from 3-fluoro-L-tyrosine, but not from 2-fluoro-L-tyrosine. … 2-Fluoro-L-tyrosine and 3-fluoro-L-tyrosine are readily …
Number of citations: 2 link.springer.com
P Wiriyasermkul, S Nagamori… - Journal of Nuclear …, 2012 - Soc Nuclear Med
l-3- 18 F-α-methyl tyrosine ( 18 F-FAMT) has been developed as a PET radiotracer for tumor imaging. Clinical studies have demonstrated the usefulness of 18 F-FAMT PET for the …
Number of citations: 130 jnm.snmjournals.org
RS Phillips, RL Von Tersch… - European journal of …, 1997 - Wiley Online Library
… 3-FluoroL-tyrosine has been shown to be biologically incorporated into proteins in place of tyrosine, and this property has been exploited for mechanistic studies of F-3-ketosteroid …
Number of citations: 16 febs.onlinelibrary.wiley.com
TE Walker, C Matheny, CB Storm… - The Journal of Organic …, 1986 - ACS Publications
… For example, using the reaction described for the synthesis of ring-labeled L-tyrosine, we have converted 2-fluorophenol and 3-fluorophenol to 3'-fluoro-L-tyrosine (75% yield) and 2'-…
Number of citations: 51 pubs.acs.org
E Hess, S Sichler, A Kluge, HH Coenen - Applied Radiation and Isotopes, 2002 - Elsevier
… by a HPLC (250×4 mm Phenomex AQUA C18, 5 μ, 125A; water:acetic acid 98:2 (v:v); 1.00 ml/min; 282 nm) which allows the separation of l-tyrosine, 2-fluoro- and 3-fluoro-l-tyrosine. …
Number of citations: 50 www.sciencedirect.com
VI Lozinsky, NG Faleev, AL Zubov, SB Ruvinov… - Biotechnology …, 1989 - Springer
The cells ofCitrobacter intermedius (containing L-tyrosine phenol lyase which catalyses the synthesis of 3-fluoro-L-tyrosine fromo-fluorophenol, pyruvate and ammonia) were entrapped …
Number of citations: 41 link.springer.com
RS Phillips, JG Fletcher, RL Von Tersch… - Archives of biochemistry …, 1990 - Elsevier
… and 3-fluoro-L-tyrosine with mushroom … The reaction mixtures contained 1 mM 2.fluoro- or 3-fluoro-L-tyrosine, … tyrosines are good substrates; however, 3-fluoro-L-tyrosine …
Number of citations: 37 www.sciencedirect.com
JJ Aerts, AR Plenevaux, CF Lemaire, F Giacomelli… - BMC medical …, 2008 - Springer
Background Several fluorine-18 labelled fluoroamino acids have been evaluated as tracers for the quantitative assessment of cerebral protein synthesis in vivo by positron emission …
Number of citations: 1 link.springer.com

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